
Amylin (20-29), human
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Description
Amylin (20-29), human is a useful research compound. Molecular weight is 1009.1. The purity is usually 95%.
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Scientific Research Applications
Aggregation Properties
Amyloid Formation
Amylin (20-29) is recognized for its propensity to form amyloid-like fibrils, which are implicated in the development of amyloid deposits in pancreatic islets of T2DM patients. Studies utilizing atomic force microscopy have demonstrated that this fragment exhibits polymorphic structures and distinct fibrillation characteristics depending on the aging process of the fibrils .
Key Findings on Aggregation
Mechanisms of Toxicity
Cellular Impact
The aggregation of Amylin (20-29) is linked to several mechanisms of toxicity affecting pancreatic beta cells. Research indicates that amylin aggregates can disrupt cell membranes, leading to increased intracellular calcium levels and subsequent apoptosis .
Mechanisms Identified
- Membrane Disruption : Amylin aggregates form pores in lipid bilayers, causing cell death through membrane destabilization .
- Apoptosis Induction : Elevated levels of pro-apoptotic factors such as c-Jun and p53 have been observed in cells exposed to amylin, suggesting a programmed cell death pathway activated by amylin toxicity .
- Endoplasmic Reticulum Stress : Amylin-induced stress has been linked to increased expression of apoptosis-related proteins, further contributing to cell death mechanisms .
Therapeutic Applications
Pramlintide: An Amylin Analog
Pramlintide is a synthetic analog of human amylin designed to reduce the amyloidogenic properties associated with native amylin. It differs from human amylin at three key amino acid positions, significantly diminishing its toxicity while retaining similar biological activity. Pramlintide is currently approved for use in patients with both Type 1 and Type 2 diabetes .
Clinical Benefits
- Weight Management : Pramlintide has been shown to reduce caloric intake and body weight in diabetic patients.
- Glycemic Control : It helps lower glycated hemoglobin levels and reduces insulin dosage requirements for glycemic control.
- Postprandial Regulation : The drug slows gastric emptying and inhibits glucagon secretion post-meal, aiding in glucose homeostasis .
Case Studies and Research Insights
Several studies have documented the effects of Amylin (20-29) on cellular models and its implications for diabetes treatment:
- Cell Viability Studies : Research has shown that exposure to human amylin aggregates leads to decreased viability in pancreatic beta cells, highlighting the need for therapeutic interventions targeting amylin aggregation .
- Comparative Analyses : Studies comparing human amylin with rodent analogs have elucidated structural differences that influence aggregation rates and toxicity profiles, paving the way for developing safer therapeutic options like pramlintide .
Properties
Molecular Weight |
1009.1 |
---|---|
sequence |
SNNFGAILSS |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.